molecular formula C9H12O3 B12985977 2-Tert-butylfuran-3-carboxylic acid

2-Tert-butylfuran-3-carboxylic acid

Cat. No.: B12985977
M. Wt: 168.19 g/mol
InChI Key: GCFLGOARIBIUPL-UHFFFAOYSA-N
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Description

2-Tert-butylfuran-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a tert-butyl group attached to the second carbon of the furan ring and a carboxylic acid group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylfuran-3-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of furan derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated furan compounds.

Scientific Research Applications

2-Tert-butylfuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butylfuran-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its binding to enzymes and receptors. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butylfuran-3-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties.

Biological Activity

2-Tert-butylfuran-3-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring with a tert-butyl group and a carboxylic acid functional group. The presence of the tert-butyl group contributes to steric hindrance, which can influence the compound's reactivity and interactions with biological systems.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effects against various bacterial strains, demonstrating significant inhibition of growth. This property suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preliminary studies. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Binding : The compound may act as a ligand, binding to specific receptors and modulating their activity.
  • Enzyme Interaction : It can interact with enzymes involved in metabolic pathways, influencing their function and potentially altering biochemical processes within cells.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound demonstrated notable inhibitory effects on Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS) administration.
    • Results : Significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) was observed, indicating a potential mechanism for its anti-inflammatory action.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Tert-butyl-2-methylfuran-3-carboxylic acidContains a methyl group instead of tert-butylModerate antimicrobial activity
3-Aminomethyl-5-(tert-butyl)furan-2-carboxylic acidContains an aminomethyl groupNotable enzyme interaction

Properties

IUPAC Name

2-tert-butylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2,3)7-6(8(10)11)4-5-12-7/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFLGOARIBIUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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